molecular formula C22H10N4O8 B14459644 5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione CAS No. 66635-33-4

5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione

Cat. No.: B14459644
CAS No.: 66635-33-4
M. Wt: 458.3 g/mol
InChI Key: XZHXWQRXHOBMPZ-UHFFFAOYSA-N
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Description

5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes two isoindole-1,3-dione groups and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione typically involves the condensation of aromatic primary amines with maleic anhydride derivatives. This reaction forms the isoindoline-1,3-dione scaffold, which is then further nitrated to introduce the nitro groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .

Properties

CAS No.

66635-33-4

Molecular Formula

C22H10N4O8

Molecular Weight

458.3 g/mol

IUPAC Name

5-nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H10N4O8/c27-19-15-7-5-13(25(31)32)9-17(15)21(29)23(19)11-1-2-12(4-3-11)24-20(28)16-8-6-14(26(33)34)10-18(16)22(24)30/h1-10H

InChI Key

XZHXWQRXHOBMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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